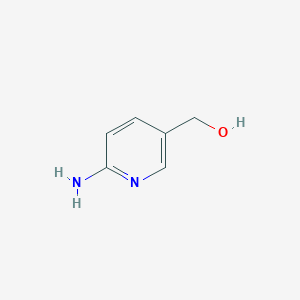
(6-Amino-3-Pyridinyl)Methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (6-Amino-3-Pyridinyl)Methanol and related compounds involves complex reactions, including enamine alkylation and dehydrating condensation reactions. For instance, novel derivatives have been synthesized through reactions involving autorecycling oxidation of some amines and alcohols, suggesting innovative approaches to generating this compound and its analogs (Mitsumoto & Nitta, 2004).
Molecular Structure Analysis
The molecular structure of (6-Amino-3-Pyridinyl)Methanol derivatives can be characterized by spectroscopic techniques, crystallography, and theoretical calculations. Studies employing NMR and X-ray crystallography have elucidated the aromatic nature and specific geometric configurations of these molecules (Yin et al., 2010).
Chemical Reactions and Properties
(6-Amino-3-Pyridinyl)Methanol participates in a variety of chemical reactions, including oxidation and cycloaddition reactions. These reactions can lead to the formation of complex molecules with novel properties. For example, certain derivatives have been shown to efficiently oxidize benzylamines and alcohols under specific conditions, demonstrating the compound's versatility in chemical transformations (Mitsumoto & Nitta, 2004).
Physical Properties Analysis
The physical properties of (6-Amino-3-Pyridinyl)Methanol and its derivatives, such as solubility, melting point, and stability, are crucial for understanding its behavior in different environments and potential applications. These properties are typically investigated through experimental studies and help in determining the compound's suitability for various scientific and industrial applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are essential for exploiting (6-Amino-3-Pyridinyl)Methanol in chemical syntheses and other applications. The compound's ability to participate in diverse chemical reactions makes it a valuable entity in organic chemistry and materials science.
- (Mitsumoto & Nitta, 2004) - Novel synthesis and properties of derivatives: autorecycling oxidation of some amines and alcohols.
- (Yin et al., 2010) - Synthesis and Crystal Structure Analysis.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds and Autorecycling Oxidation : A study demonstrated the synthesis of novel compounds using 6-amino-3-substituted uracil derivatives, which included (6-Amino-3-Pyridinyl)Methanol. These compounds were shown to have autorecycling oxidation properties, being able to oxidize amines and alcohols under specific conditions, suggesting potential applications in organic synthesis and catalysis (Mitsumoto & Nitta, 2004).
Metal-Free Reduction of Nitro Aromatic Compounds : Research indicated that (2-Pyridyl)phenyl methanol, a related compound, can act as a hydrogen donor in the metal-free reduction of nitro aromatic and heteroaromatic compounds. This could have implications for the development of more sustainable and cost-effective methods in chemical synthesis (Giomi, Alfini & Brandi, 2011).
Catalysts for Aldol Reactions : A study synthesized zinc complexes with multidentate nitrogen ligands, including a compound structurally similar to (6-Amino-3-Pyridinyl)Methanol. These complexes were effective catalysts in aldol reactions, suggesting potential applications in the field of organometallic catalysis (Darbre, Dubs, Rusanov & Stoeckli-Evans, 2002).
Removal of Acid-labile Amino-protecting Groups : Pyridinium salts, derived from pyridine-based molecules like (6-Amino-3-Pyridinyl)Methanol, have been used for the selective cleavage of acid-labile amino-protecting groups in organic solvents. This has potential applications in peptide synthesis and modification (Klostermeyer & Schwertner, 1973).
Nonlinear Optical Properties : Research on 3-amino-4-(Boc-amino)pyridine, a compound structurally related to (6-Amino-3-Pyridinyl)Methanol, indicated its potential as a nonlinear optical (NLO) material due to its favorable electronic properties and first hyperpolarizability values (Vural, Ozdogan & Orbay, 2019).
Reduction of CO2 to Methanol : Pyridinium and its derivatives have been studied as catalysts for the electrochemical reduction of CO2 to methanol, a process of interest for carbon capture and renewable energy applications. The studies highlighted the mechanisms and efficiency of these catalysts in CO2 reduction (Barton Cole et al., 2010; Barton Cole et al., 2015).
Subcritical Fluid Chromatography : Pyridine-based compounds have been used in packed column subcritical fluid chromatography for the separation of underivatized amino acids, showcasing their utility in analytical chemistry (Camel et al., 1992).
Safety and Hazards
“(6-Amino-3-Pyridinyl)Methanol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It should be stored in a well-ventilated place, with the container kept tightly closed .
Eigenschaften
IUPAC Name |
(6-aminopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPRFSOGPYITOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383451 | |
| Record name | (6-Amino-3-Pyridinyl)Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Amino-3-Pyridinyl)Methanol | |
CAS RN |
113293-71-3 | |
| Record name | (6-Amino-3-Pyridinyl)Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-aminopyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

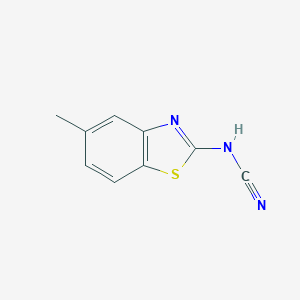
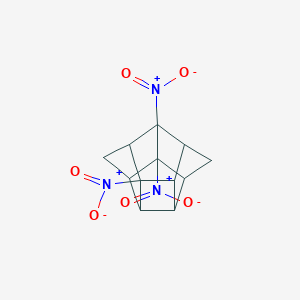

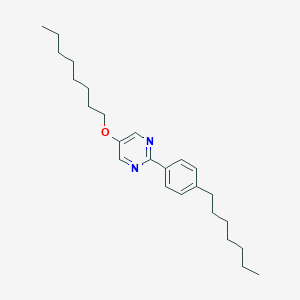

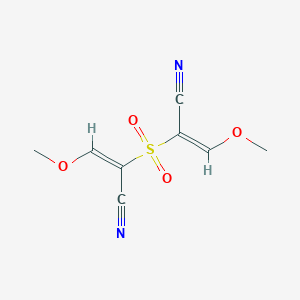
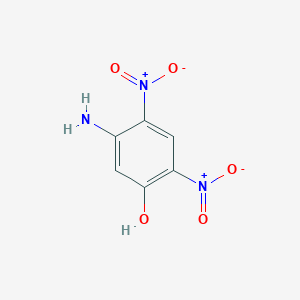



![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)


![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)